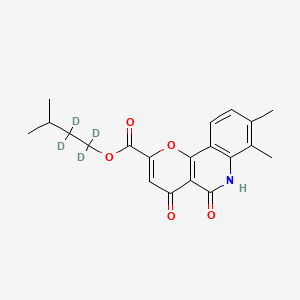
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine is an organic compound characterized by its unique structure, which includes a conjugated diene system and an imino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a nickel-catalyzed four-component reaction, which includes terminal alkynes, aryl boroxines, and perfluoroalkyl iodides . This reaction forms three new carbon-carbon bonds in a single vessel, providing a modular strategy to access polysubstituted 1,3-dienes with excellent chemoselectivity, regioselectivity, and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Nickel catalysts are often used in the synthesis and transformation of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, while the imino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,3Z,5E)-1,3,5-Cyclononatriene: Another compound with a conjugated diene system.
Curcumin-based Schiff base ligands: Compounds with similar reactivity and applications in medicinal chemistry.
Propriétés
IUPAC Name |
(1E,3Z)-5-imino-N,N-dimethylpenta-1,3-dien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)7-5-3-4-6-8/h3-8H,1-2H3/b4-3-,7-5+,8-6? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBFLVSXVZZHU-OEURZABPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C\C=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,cis-(9CI)](/img/new.no-structure.jpg)








